molecular formula C35H69Cl3N8 B1347044 Chimassorb LS 944LD CAS No. 70624-18-9

Chimassorb LS 944LD

Cat. No. B1347044
CAS RN: 70624-18-9
M. Wt: 708.3 g/mol
InChI Key: ORECYURYFJYPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chimassorb LS 944LD, also known as Chimassorb 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS). It is highly effective as a long-term thermal stabilizer in thin and thick articles and shows good extraction resistance . Its areas of application include polyolefins (PP, PE), olefin copolymers such as EVA as well as blends of polypropylene with elastomers .


Synthesis Analysis

A high-performance liquid chromatography (HPLC) method is presented for the determination of Chimassorb 944 in a polymeric matrix. A reversed-phase column octadecyl silane (ODS) is used as a stationary phase. As a mobile phase, a mixture of THF:methanol:triethanol amine (90:10:1.5) (v:v:w) is used .


Molecular Structure Analysis

The molecular structure of Chimassorb LS 944LD is complex and involves multiple components. The primary components include N,N’-Bis (2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, 2,4,6-trichloro-1,3,5-triazine, and 2,4,4-trimethylpentan-2-amine .


Chemical Reactions Analysis

Chimassorb 944 is a high molecular weight hindered amine light stabilizer (HALS). It shows excellent compatibility, good resistance to extraction, and low volatility .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chimassorb LS 944LD are complex due to its high molecular weight and the presence of multiple components. It has a molecular weight of 708.3 g/mol .

Scientific Research Applications

Light Stabilizer for Thin Articles

Chimassorb 944LD imparts excellent light stability to thin articles, particularly fibers and films . This makes it an ideal additive for products that are exposed to sunlight and need to maintain their structural integrity over time.

Thermal Stabilizer for Thin and Thick Articles

Chimassorb 944LD is highly effective as a long-term thermal stabilizer in both thin and thick articles . It helps to prevent thermal degradation, extending the lifespan of the materials.

Use in Polyolefins

Chimassorb 944LD finds application in polyolefins such as polypropylene (PP) and polyethylene (PE) . It enhances the stability and durability of these materials.

Use in Olefin Copolymers

This compound is also used in olefin copolymers such as ethylene-vinyl acetate (EVA) as well as blends of polypropylene with elastomers . It helps to improve the performance and longevity of these materials.

Use in Polyacetals, Polyamides, and Polyurethanes

In certain instances, Chimassorb 944LD is highly effective in polyacetals, polyamides, and polyurethanes . It provides these materials with enhanced resistance to light and heat.

Use in PVC and PVC Blends

Chimassorb 944LD can be used in flexible and rigid PVC, as well as PVC blends . It helps to protect these materials from degradation caused by exposure to light and heat.

Use in Styrenic Elastomers and Adhesive Specialty Applications

Chimassorb 944LD is also used in certain styrenic elastomer and adhesive specialty applications . It enhances the stability and performance of these materials.

Quantitative Analysis in Polymeric Matrix

A high-performance liquid chromatography (HPLC) method has been developed for the determination of Chimassorb 944 in a polymeric matrix . This allows for accurate and relatively fast quantification of Chimassorb 944 in polymers, aiding in quality control and research applications.

Mechanism of Action

Target of Action

Chimassorb LS 944LD, also known as Chimassorb® 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS) . Its primary targets are polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . It is also effective in polyacetals, polyamides, polyurethanes, flexible and rigid PVC, PVC blends, and certain styrenic elastomer and adhesive specialty applications .

Mode of Action

Chimassorb LS 944LD acts by absorbing UV light and converting it into heat . This prevents degradation and discoloration of the materials it is applied to . Its high thermal stability and low volatility make it suitable for long-term protection .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Chimassorb LS 944LD, we can discuss its properties related to its distribution and stability. It shows excellent compatibility, good resistance to extraction, and low volatility . These properties suggest that once applied, Chimassorb LS 944LD remains stable and effective over time.

Result of Action

Chimassorb LS 944LD imparts excellent light stability to thin articles, particularly fibers and films . In thick cross sections, it is specifically suitable for polyethylene articles . It is highly effective as a long-term thermal stabilizer in both thin and thick articles and shows good extraction resistance .

Action Environment

The action of Chimassorb LS 944LD can be influenced by environmental factors such as light and heat. For instance, the presence of a UV absorber (e.g., Tinuvin® 326/328 or Chimassorb® 81) is recommended for unpigmented or slightly pigmented articles or to improve the light fastness of certain organic pigments . This suggests that the efficacy and stability of Chimassorb LS 944LD can be enhanced in certain environmental conditions.

properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECYURYFJYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70624-18-9
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70624-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

708.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chimassorb LS 944LD

CAS RN

70624-18-9, 71878-19-8
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.